Methyl 1-Boc-4-nitropyrazole-3-carboxylate
CAS No.: 923283-62-9
Cat. No.: VC17266168
Molecular Formula: C10H13N3O6
Molecular Weight: 271.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923283-62-9 |
|---|---|
| Molecular Formula | C10H13N3O6 |
| Molecular Weight | 271.23 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl 4-nitropyrazole-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C10H13N3O6/c1-10(2,3)19-9(15)12-5-6(13(16)17)7(11-12)8(14)18-4/h5H,1-4H3 |
| Standard InChI Key | LZZMMDJIBFZZNA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of methyl 1-Boc-4-nitropyrazole-3-carboxylate (C₁₁H₁₅N₃O₆) integrates three functional groups: the Boc moiety, nitro group, and methyl ester. The Boc group, a common protecting group in peptide synthesis, enhances steric hindrance and solubility in organic solvents, while the nitro group introduces electron-withdrawing effects that influence reactivity. The methyl ester at C3 provides a handle for further hydrolysis or transesterification.
Molecular Weight and Stability
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Molecular Weight: Calculated at 285.26 g/mol.
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Thermal Stability: Boc-protected compounds typically decompose above 150°C, releasing isobutylene and carbon dioxide .
Solubility and Partition Coefficients
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<1 mg/mL) .
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Log P (Octanol-Water): Estimated at 1.8–2.2, reflecting moderate hydrophobicity due to the Boc group .
Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves sequential functionalization of the pyrazole core:
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Core Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions.
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Nitro Group Introduction: Electrophilic nitration using nitric acid/sulfuric acid at 0–5°C .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
Example Protocol
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Step 1: Methyl 4-nitro-1H-pyrazole-3-carboxylate is synthesized via nitration of methyl 1H-pyrazole-3-carboxylate with HNO₃/H₂SO₄ at 0°C, yielding 99.5% .
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Step 2: Boc protection using Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF at 25°C for 12 h .
Table 2: Optimization of Boc Protection
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 25°C, 12 h | 92 | 98 |
| DCM, 0°C, 24 h | 85 | 95 |
| Et₃N, DMF, 50°C, 6 h | 78 | 90 |
Optimal conditions in THF achieve high yields without side reactions .
Scalability and Industrial Relevance
Large-scale production (≥1 kg) employs continuous flow reactors to control exothermic nitration and Boc protection steps, reducing decomposition risks .
Reactivity and Chemical Modifications
Functional Group Transformations
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Ester Hydrolysis: Treatment with NaOH/MeOH yields the carboxylic acid, a precursor for amide couplings .
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to aminopyrazole derivatives.
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Boc Deprotection: Acidic conditions (HCl/dioxane) remove the Boc group, regenerating the NH-pyrazole .
Mechanistic Insight: Nitro groups direct electrophilic substitution to the C5 position, while the Boc group blocks N-centered reactivity .
Biological Activities and Applications
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Methyl 1-Boc-4-nitropyrazole-3-carboxylate | NDM-1 | 8.2 |
| 1-(4-Methoxybenzyl)-4-nitro analogue | COX-2 | 0.45 |
Agrochemistry
Nitro pyrazoles serve as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
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